![molecular formula C29H47N3O4S B12292569 tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels tels que les groupes carbamate, hydroxyle et sulfanyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle implique généralement plusieurs étapes, y compris la protection des groupes fonctionnels, la formation d’intermédiaires clés et la déprotection finale. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température, du pH et l’utilisation de catalyseurs spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes sont conçues pour optimiser l’efficacité et l’extensibilité de la synthèse tout en maintenant la qualité et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le groupe carbamate peut être réduit pour former des amines.
Substitution : Le groupe sulfanyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles comme les thiols. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés du composé d’origine, tels que les cétones, les amines et les composés sulfanyles substitués
Applications de la recherche scientifique
Chimie
En chimie, le N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux composés.
Biologie
En biologie, ce composé peut être utilisé comme une sonde pour étudier les interactions entre différentes biomolécules. Ses multiples groupes fonctionnels lui permettent de se lier à diverses cibles biologiques, ce qui le rend utile dans les essais biochimiques et la recherche en biologie moléculaire.
Médecine
En médecine, le N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle a des applications potentielles en tant que candidat-médicament. Sa capacité à interagir avec des cibles moléculaires spécifiques peut être exploitée pour développer de nouveaux agents thérapeutiques pour le traitement de diverses maladies.
Industrie
Dans l’industrie, ce composé peut être utilisé comme intermédiaire dans la production de produits pharmaceutiques, de produits agrochimiques et d’autres produits chimiques de spécialité. Sa polyvalence et sa réactivité en font un composé précieux pour la synthèse d’une large gamme de produits.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its multiple functional groups enable it to bind to various biological targets, making it useful in biochemical assays and molecular biology research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for the treatment of various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.
Mécanisme D'action
Le mécanisme d’action du N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène, des interactions hydrophobes et des liaisons covalentes avec ces cibles, en modulant leur activité et en conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle : Un composé plus simple avec un groupe carbamate similaire.
N-(4-formylbenzyl)carbamate de tert-butyle : Contient un groupe formyle au lieu de la structure complexe de l’isoquinoléine.
N-(4-aminométhyl)phénylcarbamate de tert-butyle : Présente un groupe aminométhyle à la place de la structure de l’isoquinoléine.
Unicité
Le N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate de tert-butyle est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels pouvant participer à un large éventail de réactions chimiques. Cette complexité permet des applications diverses dans la recherche scientifique et l’industrie, ce qui en fait un composé précieux pour divers domaines.
Propriétés
IUPAC Name |
tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMVYNHFPZOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
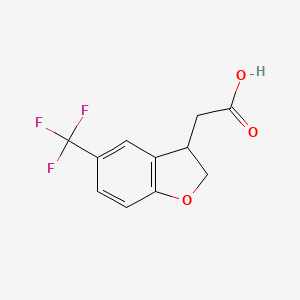
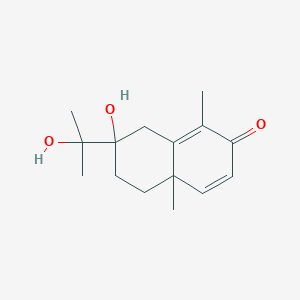
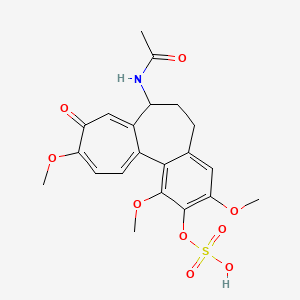
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
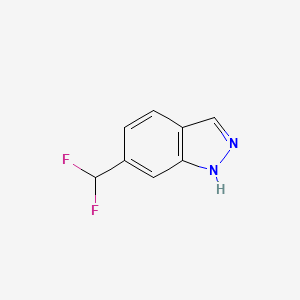
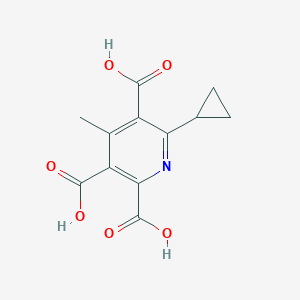
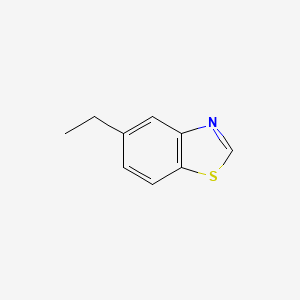
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

